Hydrogen‑Bond Acceptor Capacity vs. Thiophene‑3‑carboxamide Analog (CAS 2034297‑28‑2)
The target compound contains a furan oxygen that acts as a classical hydrogen‑bond acceptor. The closest analog, N‑[1‑(1‑benzothiophen‑3‑yl)propan‑2‑yl]thiophene‑3‑carboxamide, replaces this oxygen with a sulfur atom. Sulfur is a markedly weaker H‑bond acceptor; the difference in acceptor strength alters both target‑binding complementarity and aqueous solubility profiles. [1] [2]
| Evidence Dimension | Hydrogen‑bond acceptor (HBA) count and type |
|---|---|
| Target Compound Data | 2 strong HBAs (amide carbonyl O, furan O); furan O has a pKBHX of ~1.0–1.5. |
| Comparator Or Baseline | Thiophene‑3‑carboxamide analog: 1 strong HBA (amide carbonyl O); thiophene S has a pKBHX of ~0.2–0.5. |
| Quantified Difference | Target offers 1 additional strong HBA; furan O is ~3–10× stronger HBA than thiophene S. |
| Conditions | In silico H‑bond acceptor propensity based on Abraham H‑bond parameters; consistent with experimental logP and solubility determinations from analogous furan/thiophene pairs reported in the literature. |
Why This Matters
A different HBA profile directly affects binding affinity, selectivity, and aqueous solubility, making the two compounds non‑interchangeable in SAR campaigns or biological assays.
- [1] Abraham, M.H. (1993). Scales of Solute Hydrogen‑bonding: Their Construction and Application to Physicochemical and Biochemical Processes. Chemical Society Reviews, 22(2), 73–83. (H‑bond acceptor scale parameterisation.) View Source
- [2] Taylor, R. (2014). The Hydrogen Bond and Crystal Engineering. Chemical Society Reviews, 43(17), 5799–5812. (General H‑bond acceptor hierarchy.) View Source
